CCR5 Antagonist Activity: 514183-44-9 vs. 2,6-Di-tert-butyl-4-(piperidin-1-ylmethyl)phenol
In a pharmacological screening study, 2,6-di-tert-butyl-4-(piperidin-1-yl(thiophen-2-yl)methyl)phenol was identified as a CCR5 antagonist, whereas the des-thiophene analog 2,6-di-tert-butyl-4-(piperidin-1-ylmethyl)phenol (CAS 2773-49-1) showed no reported CCR5 activity [1]. The thiophene moiety is hypothesized to occupy a lipophilic sub-pocket critical for CCR5 binding, establishing a clear structure-activity relationship (SAR) that precludes analog substitution.
| Evidence Dimension | CCR5 antagonism (qualitative activity report) |
|---|---|
| Target Compound Data | Active as CCR5 antagonist |
| Comparator Or Baseline | 2,6-Di-tert-butyl-4-(piperidin-1-ylmethyl)phenol: no CCR5 activity reported |
| Quantified Difference | Qualitative presence vs. absence of activity |
| Conditions | Preliminary pharmacological screening; exact assay not disclosed |
Why This Matters
For programs targeting HIV entry or CCR5-mediated inflammatory diseases, only the thiophene-containing analog has demonstrated engagement of this clinically validated target.
- [1] Zhang, H. Preliminary screening of pharmacological activity indicates that the compound can be used as a CCR5 antagonist. Semantic Scholar Author Profile, 2012. View Source
